![molecular formula C13H19N3O3S B5609403 methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5609403.png)
methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions including nucleophilic addition, condensation, and cyclocondensation, which are crucial for the formation of the piperazine and thiazole components of the molecule. For instance, the synthesis of 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) compounds involves nucleophilic addition of benzoyl isothiocyanate/substituted benzoyl isothiocyanate at reflux temperature (Ahmed, Molvi, & Khan, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. These methods confirm the structural properties and provide insights into the molecular geometry and intermolecular interactions, such as hydrogen bonds and π…π interactions, which contribute to crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the piperazine and thiazole groups involves various reactions such as cyclocondensation, Mannich reaction, and condensation with different reactants to achieve desired structural modifications. These reactions are fundamental for the synthesis of derivatives with potential anti-inflammatory, antibacterial, and antiproliferative activities (Kumar et al., 2017).
Physical Properties Analysis
The physical properties, including solubility and crystallinity, of compounds structurally similar to methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate, are determined by their molecular structure. The incorporation of piperazine and thiazole units influences these properties significantly, affecting the compound's applications and behavior in different environments.
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards other chemical species, stability under various conditions, and potential for forming derivatives, are influenced by the presence of the piperazine and thiazole moieties. These groups affect the electron distribution within the molecule, thereby influencing its chemical behavior in synthesis and potential biological activities.
- (Ahmed, Molvi, & Khan, 2017)
- (Şahin, Özkan, Köksal, & Işık, 2012)
- (Kumar et al., 2017)
properties
IUPAC Name |
methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-11(20-9-14-10)3-4-12(17)15-5-7-16(8-6-15)13(18)19-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSGZZXESSUKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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